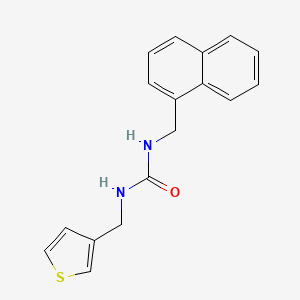
1-(Naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(Naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea" is a urea derivative that is part of a broader class of compounds known for their potential pharmacological properties. Urea derivatives have been extensively studied due to their diverse biological activities, which include hypotensive, antiarrhythmic, and antimicrobial effects, as well as their role as kinase inhibitors .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or isothiocyanates. In the context of naphthalene and thiophene-based ureas, the synthesis can be achieved through a one-pot procedure that yields the desired products in excellent yields, as demonstrated by the synthesis of naphthalene-1,5-diamine containing urea/thiourea derivatives . The synthesis of related compounds with antiangiogenic properties also involves the use of aryl and thieno[3,2-b]pyridinyl groups, indicating a versatile synthetic approach that allows for the introduction of various substituents to modulate the biological activity .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of substituents such as fluoro groups on the aromatic ring has been shown to enhance antimicrobial activity . Similarly, the positioning of the arylurea moiety in the meta position relative to the thioether linker is significant for the inhibitory activity against VEGFR-2 tyrosine kinase, as seen in the case of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety allows for further chemical modifications, which can be exploited to synthesize analogues with different pharmacological profiles. The studies do not provide detailed reaction mechanisms, but the synthesis and functionalization of these compounds suggest a high degree of chemical versatility .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the urea moiety. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. While the provided papers do not detail these properties explicitly, they are implicitly critical for the observed biological activities and the potential development of these compounds as drugs .
Scientific Research Applications
Assemblies and Release of Host from Composites
Research on the structural characterization and photoluminescence of perchlorate salts of urea derivatives, including "1-(naphthalen-1-yl)-3-(pyridin-4-ylmethyl)urea," has demonstrated their potential in creating self-assemblies with unique properties. These studies highlight the comparison of these derivatives with their parent urea or thiourea compounds, suggesting their application in material science for designing novel composites with specific release mechanisms (Baruah & Brahma, 2023).
Conformational Adjustments in Urea and Thiourea Assemblies
Conformational studies of urea and thiourea-based assemblies have shown that these compounds can undergo significant adjustments, influencing their self-assembly and polymorphism. Such studies provide insights into the molecular design of materials with tailored physical properties, opening avenues in nanotechnology and materials science (Phukan & Baruah, 2016).
Sensing Applications
Naphthalene urea derivatives have been explored for their sensing capabilities, particularly for anions and metal ions. Their ability to exhibit unique absorption and fluorescence responses upon interaction with specific ions makes them promising candidates for the development of sensitive and selective chemical sensors. This has implications for environmental monitoring, diagnostics, and analytical chemistry applications (Cho et al., 2003).
Fluorescent Sensors and Logic Gates
Further research into naphthalene-thiophene hybrid molecules has revealed their potential as fluorescent AND logic gates, which could be activated by specific ion inputs. These findings suggest applications in molecular electronics and the development of sophisticated chemical sensing devices capable of multi-parametric detection, useful in both environmental sensing and bioimaging (Karak et al., 2013).
Metal Ion Binding and Imaging
Studies on the binding interactions of urea and thiourea derivatives with metal ions have not only illuminated their potential as chemical sensors but also as agents for live cell imaging. The ability to selectively bind and detect specific metal ions in biological systems could pave the way for new techniques in bioimaging and diagnostics, contributing to advances in biomedical research and therapeutic monitoring (Tayade et al., 2014).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-10-13-8-9-21-12-13)19-11-15-6-3-5-14-4-1-2-7-16(14)15/h1-9,12H,10-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFYDEBSYHJSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(thiophen-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)

![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)
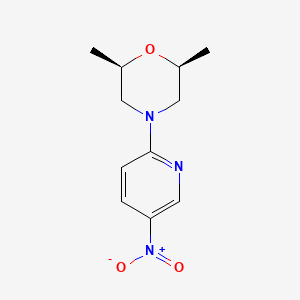
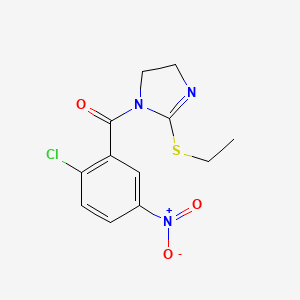
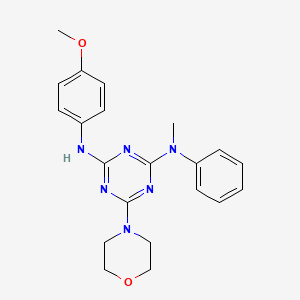
![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)
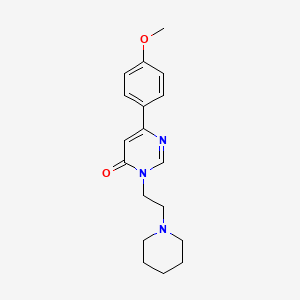
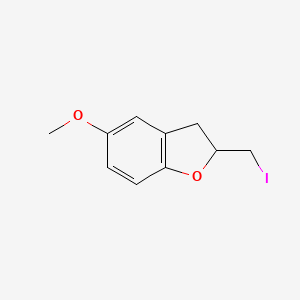

![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)
![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)